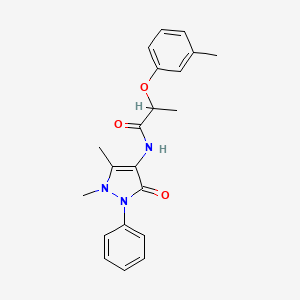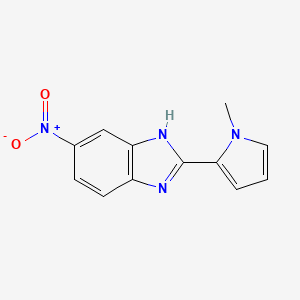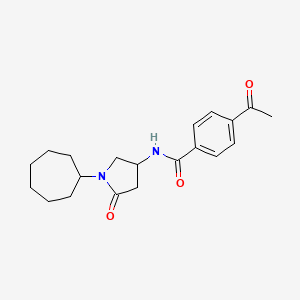
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MI-77301 and is a small molecule inhibitor of the MDM2-p53 protein-protein interaction.
Mécanisme D'action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide involves the inhibition of the MDM2-p53 protein-protein interaction. MDM2 is a negative regulator of p53 and inhibits its activity by promoting its degradation. By binding to MDM2, MI-77301 prevents the degradation of p53 and activates its activity. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the p53 pathway. Additionally, MI-77301 has been shown to inhibit tumor growth in vivo. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide is its specificity for the MDM2-p53 protein-protein interaction. This compound has been shown to have minimal toxicity in vivo and can be used in preclinical studies. However, one of the limitations of this compound is its poor solubility, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide. One of the most significant directions is the development of analogs with improved solubility and potency. Additionally, this compound can be used in combination with other cancer therapies to enhance their efficacy. Further research is also needed to understand the potential applications of MI-77301 in other fields, such as immunology and neurology.
Conclusion:
In conclusion, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide is a small molecule inhibitor of the MDM2-p53 protein-protein interaction with potential applications in cancer research and other fields. This compound has several biochemical and physiological effects and has minimal toxicity in vivo. However, its poor solubility can limit its use in some experiments. Further research is needed to develop analogs with improved solubility and potency and to understand the potential applications of MI-77301 in other fields.
Méthodes De Synthèse
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide is a complex process that involves several steps. The synthesis starts with the reaction of 4-methoxybenzoyl chloride with 3-aminophthalic anhydride to form 3-(4-methoxybenzoyl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with 4-aminobenzamide to form the final product, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide.
Applications De Recherche Scientifique
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzamide has several potential applications in scientific research. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the interaction between MDM2 and p53, which is a critical pathway in cancer development. By inhibiting this interaction, MI-77301 can activate the p53 pathway and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-28-17-11-9-15(10-12-17)23-20(25)14-5-4-6-16(13-14)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLGQMVCFMQNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6134095.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}azepane](/img/structure/B6134115.png)


![(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6134130.png)

![2-{4-(2-chloro-4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134135.png)

![1-(4-fluorophenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6134146.png)
![5-{[(4-chlorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6134151.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6134152.png)
![4-(4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6134159.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6134172.png)
